N-(2-furylmethyl)-1-isopropyl-1H-indole-3-carboxamide

Description

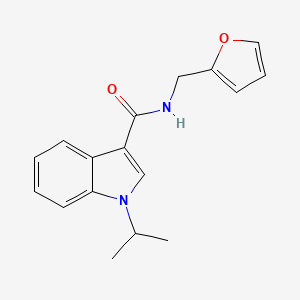

N-(2-furylmethyl)-1-isopropyl-1H-indole-3-carboxamide is a synthetic indole-derived carboxamide featuring a 2-furylmethyl group and an isopropyl substituent. The indole core is substituted at the 1-position with isopropyl and at the 3-position with a carboxamide moiety, where the amide nitrogen is further modified with a 2-furylmethyl group. The furylmethyl group introduces heteroaromaticity, which may enhance binding interactions in biological systems, while the isopropyl substituent likely influences lipophilicity and metabolic stability.

Properties

Molecular Formula |

C17H18N2O2 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-1-propan-2-ylindole-3-carboxamide |

InChI |

InChI=1S/C17H18N2O2/c1-12(2)19-11-15(14-7-3-4-8-16(14)19)17(20)18-10-13-6-5-9-21-13/h3-9,11-12H,10H2,1-2H3,(H,18,20) |

InChI Key |

DNDMZHMMWOZPDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-1-isopropyl-1H-indole-3-carboxamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Isopropyl Group: The isopropyl group can be introduced through Friedel-Crafts alkylation, where the indole core reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Furan Ring: The furan ring can be attached to the indole core through a nucleophilic substitution reaction, where the indole reacts with 2-furylmethyl chloride in the presence of a base such as sodium hydride.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate amine, followed by acylation with a carboxylic acid derivative such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-(2-furylmethyl)-1-isopropyl-1H-indole-3-carboxamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced at the carboxamide group to form the corresponding amine.

Substitution: The indole core can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that N-(2-furylmethyl)-1-isopropyl-1H-indole-3-carboxamide exhibits significant anticancer potential. Studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may inhibit tumor growth through multiple mechanisms, such as inducing apoptosis or inhibiting cell proliferation. The compound's structural similarity to other known anticancer agents enhances its potential as a lead compound in drug development.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has shown promise in reducing inflammation. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important intermediate in organic synthesis. Its unique structure allows for the derivation of more complex molecules, including natural products and pharmaceuticals. The versatility of this compound in synthetic chemistry is critical for developing new therapeutic agents.

Material Science

Organic Semiconductors

The compound's unique electronic properties make it a candidate for applications in material science, particularly in the development of organic semiconductors and light-emitting devices. Its ability to interact with light and conduct electricity can be harnessed in creating efficient organic electronic components.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-1-isopropyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(2-furylmethyl)-1-isopropyl-1H-indole-3-carboxamide, a comparative analysis with structurally analogous compounds is provided below. Key differences in substituents, synthetic routes, and biological activities are highlighted.

Structural and Substituent Comparisons

*Calculated based on molecular formula C₁₆H₁₇N₂O₂. †Biological activity inferred from structural analogs (e.g., antimicrobial thiazolidinones with 2-furylmethyl groups ).

Analytical Characterization

- Mass Spectrometry: The patent compound 5-bromo-1-(cyanomethyl)-7-fluoro-N-methyl-N-phenylindole-2-carboxamide was characterized via LC/MS (m/z 386 [M+H]+) . Similar methods would apply to the target compound, with expected molecular ion peaks around m/z 275.

- Chromatography : Retention times and conditions (e.g., SMD-FA10-long in ) provide benchmarks for comparative purity analysis.

Biological Activity

N-(2-furylmethyl)-1-isopropyl-1H-indole-3-carboxamide is a synthetic compound that belongs to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features an indole moiety linked to a carboxamide functional group and a furylmethyl substituent. The presence of the isopropyl group enhances its lipophilicity, potentially influencing its biological interactions. The unique structural characteristics may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Apoptosis Induction : Similar to other indole derivatives, this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

- Anti-inflammatory Effects : The compound may inhibit inducible nitric oxide synthase (iNOS) and modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which are critical in inflammatory responses .

- Anticancer Activity : Preliminary studies suggest that indole derivatives exhibit anticancer properties by targeting specific signaling pathways involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other indole derivatives:

| Compound Name | Description | Unique Features |

|---|---|---|

| 1-Pentyl-1H-indole | An organic compound with a pentyl group attached to the nitrogen atom of the indole ring. | Known for its interaction with cannabinoid receptors. |

| 5-Methoxyindole | A methoxy-substituted derivative of indole. | Exhibits diverse biological activities including anticancer effects. |

| 3-(4-Fluorophenyl)-1-isopropylindole | An indole derivative with a fluorophenyl group. | Potentially exhibits enhanced selectivity due to fluorine substitution. |

This compound is distinguished by its specific furylmethyl substitution and carboxamide functionality, which may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Anticancer Studies : Research indicates that indole derivatives can induce apoptosis in cancer cell lines. For instance, studies on structurally related compounds have shown significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

- Anti-inflammatory Activity : In vitro assays demonstrated that compounds similar to this compound effectively inhibit iNOS, with IC50 values indicating moderate potency against inflammatory responses . This positions the compound as a candidate for further investigation in treating inflammatory diseases.

- Antiviral Potential : Indoles have been explored for their antiviral properties, particularly against hepatitis C virus (HCV). While specific data on this compound is limited, related compounds have shown promising results in inhibiting viral replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.